molecular formula C13H10N2 B076004 3-phenyl-1H-indazole CAS No. 13097-01-3

3-phenyl-1H-indazole

Katalognummer B076004
CAS-Nummer: 13097-01-3
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: MXBKCOLSUUYOHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Indazole derivatives, including 3-phenyl-1H-indazole, can be synthesized through several methods. One approach involves the condensation of phenylhydrazine with bisulfite adducts of aromatic aldehydes. Another method reported is the Pd(II)-catalyzed C-3 arylation of (1H) indazoles, which allows for the direct C-3 arylation with aryl halides without the need for Ag additives as halide scavengers, showcasing the versatility in synthetic approaches for functionalizing the indazole core (Ye et al., 2013).

Molecular Structure Analysis

The molecular structure of indazole derivatives, including 3-phenyl-1H-indazole, exhibits interesting features such as coplanarity between the indazole ring system and attached groups. X-ray crystallography and density functional theory (DFT) studies provide insights into the optimized geometric bond lengths, angles, and molecular electrostatic potential (MEP) surfaces, highlighting the significance of molecular structure in determining the compound's reactivity and interaction capabilities (Lu et al., 2020).

Chemical Reactions and Properties

3-phenyl-1H-indazole and its derivatives undergo various chemical reactions, including C-H activation, N-N bond formation, and arylation, demonstrating their reactivity and potential for chemical modification. These reactions are crucial for developing new pharmaceuticals and agrochemicals with improved efficacy and selectivity (Yu et al., 2013).

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Heterocyclic Compounds

  • Application : 3-phenyl-1H-indazole is used in the synthesis of 1H- and 2H-indazoles. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
  • Method : The synthesis involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Results : This method provides a brief outline of optimized synthetic schemes with relevant examples .

2. Anticandidal Agents

  • Application : 3-phenyl-1H-indazole and its derivatives have been identified as potential anticandidal agents .
  • Method : A series of indazole and pyrazole derivatives were designed using bioisosteric replacement, homologation, and molecular simplification .
  • Results : The series of 3-phenyl-1H-indazole moiety demonstrated to have the best broad anticandidal activity. Particularly, compound 10g, with N,N-diethylcarboxamide substituent, was the most active against C. albicans and both miconazole susceptible and resistant C. glabrata species .

3. DNA Gyrase B Inhibitors

  • Application : 3-phenyl-1H-indazole and some derivatives have been identified as DNA gyrase B inhibitors .
  • Method : The exact method of application or experimental procedure is not specified in the source .
  • Results : The exact results or outcomes obtained are not specified in the source .

4. Protein Kinase Inhibitors

  • Application : The indazole core, including 3-phenyl-1H-indazole, has been used for the synthesis of kinase inhibitors. Many researchers have demonstrated the use of indazole derivatives as specific kinase inhibitors, including tyrosine kinase and serine/threonine kinases .
  • Method : The exact method of application or experimental procedure is not specified in the source .
  • Results : A number of anticancer drugs with an indazole core are commercially available, e.g. axitinib, linifanib, niraparib, and pazopanib. Indazole derivatives are applied for the targeted treatment of lung, breast, colon, and prostate cancers .

5. Antitumor Activities

  • Application : The pharmaceutical value of 1H-indazoles, including 3-phenyl-1H-indazole, mainly lies in their antitumor activities .
  • Method : The exact method of application or experimental procedure is not specified in the source .
  • Results : The exact results or outcomes obtained are not specified in the source .

6. Antiproliferative Activities

  • Application : Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against the tumor cell lines panel derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .
  • Method : The exact method of application or experimental procedure is not specified in the source .
  • Results : The exact results or outcomes obtained are not specified in the source .

7. Antihypertensive Agents

  • Application : Indazole-containing heterocyclic compounds, including 3-phenyl-1H-indazole, have a wide variety of medicinal applications as antihypertensive agents .
  • Method : The exact method of application or experimental procedure is not specified in the source .
  • Results : The exact results or outcomes obtained are not specified in the source .

8. Antidepressant Agents

  • Application : Indazole-containing heterocyclic compounds, including 3-phenyl-1H-indazole, have a wide variety of medicinal applications as antidepressant agents .
  • Method : The exact method of application or experimental procedure is not specified in the source .
  • Results : The exact results or outcomes obtained are not specified in the source .

9. Anti-inflammatory Agents

  • Application : Indazole-containing heterocyclic compounds, including 3-phenyl-1H-indazole, have a wide variety of medicinal applications as anti-inflammatory agents .
  • Method : The exact method of application or experimental procedure is not specified in the source .
  • Results : The exact results or outcomes obtained are not specified in the source .

Eigenschaften

IUPAC Name

3-phenyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15-13/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBKCOLSUUYOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70306243
Record name 3-phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-1H-indazole

CAS RN

13097-01-3
Record name 13097-01-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174752
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2-fluorobenzophenone (1.0 g, 5.0 mmol) was added hydrazine (5 mL) and the reaction was heated to reflux for 3 hours. The reaction was then added to water (100 mL) and extracted with ethyl acetate (3×30 mL). The combined organic layers were dried with sodium sulfate (Na2SO4) and concentrated to an oil. The subsequent hydrazine adduct was heated with pyridine (20 mL) to 170° C. for 4 days. Pyridine was then removed under vacuum and the resulting oil taken up in water (100 mL) and extracted with ethyl acetate (3×30 mL). The combined ethyl acetate layers were dried (Na2SO4) and concentrated to give the final compound (650 mg, 67% yield). 1H NMR (CDCl3) δ 10.6 (br s, 1H), 8.04–7.99 (m, 2H), 7.56–7.50 (m, 2H), 7.47–7.33 (m, 2H), 7.29–7.19 (m, 3H); ES-MS (m/z) 195 [M+1]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-phenyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-phenyl-1H-indazole
Reactant of Route 3
3-phenyl-1H-indazole
Reactant of Route 4
Reactant of Route 4
3-phenyl-1H-indazole
Reactant of Route 5
Reactant of Route 5
3-phenyl-1H-indazole
Reactant of Route 6
Reactant of Route 6
3-phenyl-1H-indazole

Citations

For This Compound
161
Citations
M Angeles García, C López, RM Claramunt… - Helvetica chimica …, 2002 - Wiley Online Library
… The asymmetric unit cell is composed of three 3phenyl-1H-indazole molecules for 2a (LMP) … In both structures, 3-phenyl-1H-indazole molecules are linked by H-bonds to form trimers, …
Number of citations: 87 onlinelibrary.wiley.com
N Wang, X Han, J Li, Y Wang, W Yu… - Journal of …, 2019 - Taylor & Francis
… In this study, the interaction between 3-phenyl-1H-indazole (1a) and the fat mass and obesity-… The order of the binding affinity of 3-phenyl-1H-indazole is catalase > HSA > FTO > pepsin. …
Number of citations: 10 www.tandfonline.com
M Naas, M Benchidmi, EM Essassi, M Saadi… - IUCrData, 2016 - iucrdata.iucr.org
The title compound, C14H11N3O2, crystallizes with two molecules in the asymmetric unit. The indazole ring system and the nitro group are nearly coplanar, with the largest deviations …
Number of citations: 4 iucrdata.iucr.org
Y Ikeda, N Takano, H Matsushita, Y Shiraki… - Arzneimittel …, 1979 - europepmc.org
Some pharmacological actions of 1-[3-(dimethylamino) propyl]-5-methyl-3-phenyl-1H-indazole (FS-32), a newly synthesized indazole derivative, were investigated in comparison with …
Number of citations: 54 europepmc.org
JP Yeu, JT Yeh, TY Chen, BJ Uang - Synthesis, 2001 - thieme-connect.com
Abstract Intramolecular 1, 3-dipolar cycloaddition of functionalized sydnone leading to the synthesis of 1-[3-(dimethylamino) propyl]-5-methyl-3-phenyl-lH-indazole (FS-32), an …
Number of citations: 25 www.thieme-connect.com
W Stadlbauer - Sci. Synth, 2002 - thieme-connect.com
… [192,200] The ratio of 1- to 2-alkylation in unsubstituted indazole is 1:1, in 3-phenyl-1H-indazole 74:26, and in 7-nitro-1H-indazole 29:70.[200] A number of methods have been applied …
Number of citations: 90 www.thieme-connect.com
T Koide, K Uyemura - Neuropharmacology, 1980 - Elsevier
The effects of new compounds, FS32 and FS97, on two forms of monoamine oxidase(MAO), type A-MAO and type B-MAO, were studied. Both FS32 and FS97 inhibited type B-MAO …
Number of citations: 8 www.sciencedirect.com
A Ben‐Yahia, M Naas, S El Kazzouli… - European Journal of …, 2012 - Wiley Online Library
The first example of intermolecular C–H arylation of substituted 1H‐indazoles is reported. Various 1‐substituted indazoles were used as starting materials, and (hetero)aryl bromides …
B Ko, Y Jang, S Kwak, H You, J Kim… - Journal of Medicinal …, 2023 - ACS Publications
Chemokine-like receptor 1 (CMKLR1)─a G protein-coupled receptor─has functional roles in the immune system and related diseases, including psoriasis and metabolic diseases. …
Number of citations: 3 pubs.acs.org
T Koide, H Matsushita - Neuropharmacology, 1981 - Elsevier
The effects of chronic treatment with new potential antidepressants, FS32 and FS97, on β-adrenergic, serotonergic and dopaminergic receptors in the rat brain were studied. Their …
Number of citations: 17 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.